5-Bromo-4-methylthiophene-2-sulfonyl chloride
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Overview
Description
5-Bromo-4-methylthiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C5H4BrClO2S2 and a molecular weight of 275.57 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine, methyl, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylthiophene-2-sulfonyl chloride typically involves the bromination of 4-methylthiophene followed by sulfonylation. The reaction conditions often include the use of bromine or a brominating agent and a sulfonyl chloride source under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonylation processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methylthiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents such as dichloromethane, toluene, or tetrahydrofuran
Temperature: Reactions are typically carried out at room temperature to moderate temperatures.
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Coupled Products: Formed by Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-Bromo-4-methylthiophene-2-sulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromo-4-methylthiophene-2-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-sulfonyl chloride: Similar structure but lacks the methyl group.
4-Bromo-2,5-difluorobenzenesulfonyl chloride: Contains bromine and sulfonyl chloride groups but has a different aromatic core.
Uniqueness
5-Bromo-4-methylthiophene-2-sulfonyl chloride is unique due to the presence of both bromine and methyl groups on the thiophene ring, which can influence its reactivity and the types of derivatives that can be synthesized from it. This makes it a valuable intermediate in organic synthesis and various research applications .
Properties
IUPAC Name |
5-bromo-4-methylthiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClO2S2/c1-3-2-4(10-5(3)6)11(7,8)9/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMFMKFGHNRQPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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